8-Fluoro-2-tetralone

Description

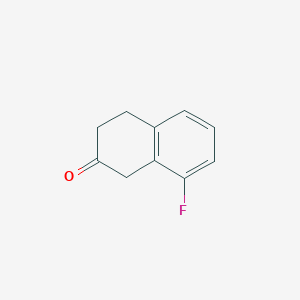

Structure

3D Structure

Propriétés

IUPAC Name |

8-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCCLMXABWLNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399774 | |

| Record name | 8-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127169-82-8 | |

| Record name | 8-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-2-tetralone: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-2-tetralone is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 8-Fluoro-2-tetralone, with a focus on its relevance to drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on related compounds and established chemical principles to provide a thorough understanding.

Chemical Properties and Structure

8-Fluoro-2-tetralone is characterized by a tetralone core with a fluorine atom substituted at the 8th position of the aromatic ring. This substitution significantly influences the electron distribution and reactivity of the molecule.

Structure

The chemical structure of 8-Fluoro-2-tetralone is depicted below:

Figure 1: Chemical Structure of 8-Fluoro-2-tetralone

-

IUPAC Name: 8-fluoro-3,4-dihydronaphthalen-2(1H)-one

-

CAS Number: 127169-82-8

-

Molecular Formula: C₁₀H₉FO

-

Canonical SMILES: C1CC2=C(C(=CC=C2)F)C=C1=O

-

InChI: InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2

Physicochemical Properties

A summary of the key physicochemical properties of 8-Fluoro-2-tetralone is presented in the table below. These values are compiled from available data and predictive models.

| Property | Value |

| Molecular Weight | 164.18 g/mol |

| Boiling Point | 273.2 °C at 760 mmHg |

| Density | 1.20 g/cm³ |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic approach involves the cyclization of a substituted phenylpropionic acid derivative. The proposed two-step synthesis starts from 2-fluorophenylacetic acid.

Caption: Proposed synthetic workflow for 8-Fluoro-2-tetralone.

Experimental Protocol (Inferred)

Step 1: Synthesis of 3-(2-Fluorophenyl)propionic acid

-

Acid Chloride Formation: To a solution of 2-fluorophenylacetic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-fluorophenylacetyl chloride.

-

Friedel-Crafts Alkylation: Dissolve the crude 2-fluorophenylacetyl chloride in a suitable solvent (e.g., dichloroethane). Cool the solution to 0 °C and add aluminum chloride (AlCl₃) portion-wise. Bubble ethylene gas through the reaction mixture for several hours while maintaining the temperature below 10 °C. Quench the reaction with ice-water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 3-(2-fluorophenyl)propionic acid.

Step 2: Synthesis of 8-Fluoro-2-tetralone (Intramolecular Friedel-Crafts Acylation)

-

Cyclization: Add 3-(2-fluorophenyl)propionic acid to an excess of polyphosphoric acid (PPA). Heat the mixture with stirring at a temperature between 80-100 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, pour the reaction mixture onto crushed ice and stir until the PPA is fully hydrolyzed. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 8-Fluoro-2-tetralone.

Analytical Characterization (Predicted)

The structure of the synthesized 8-Fluoro-2-tetralone would be confirmed using standard analytical techniques. The expected spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | Aromatic protons: 7.0-7.8CH₂ (alpha to C=O): ~2.6-3.0CH₂ (beta to C=O): ~2.2-2.5 | Aromatic region will show complex splitting patterns due to fluorine coupling. Aliphatic protons will appear as multiplets. |

| ¹³C NMR | Carbonyl (C=O): ~195-205Aromatic C-F: ~155-165 (doublet, ¹JC-F)Other aromatic carbons: 115-145Aliphatic carbons: 20-40 | The carbon attached to fluorine will show a large one-bond coupling constant. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1680 - 1700 (strong) |

| C-F (Aromatic) | 1100 - 1250 (strong) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of CO (m/z = 136) and subsequent rearrangements characteristic of tetralone structures.

Potential Biological Activity and Signaling Pathways

Tetralone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and effects on the central nervous system.[4][5][6] The introduction of a fluorine atom can further modulate these activities.

Prospective Applications in Drug Development

-

Anticancer Agents: Many tetralone derivatives have shown cytotoxic activity against various cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.

-

Antibacterial Agents: The tetralone scaffold has been incorporated into novel antibacterial agents.[6] These compounds may act by disrupting the bacterial cell membrane or inhibiting essential enzymes.

-

CNS-active Agents: The tetralone structure is a key component of some drugs targeting the central nervous system.[5]

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar compounds, 8-Fluoro-2-tetralone could potentially interact with various signaling pathways. A hypothetical pathway illustrating its potential as an anticancer agent is depicted below.

Caption: Hypothetical signaling pathway for anticancer activity.

This diagram illustrates a potential mechanism where 8-Fluoro-2-tetralone could inhibit a receptor tyrosine kinase (RTK), leading to the downregulation of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. Concurrently, it might activate caspase cascades to induce apoptosis.

Conclusion

8-Fluoro-2-tetralone represents a molecule of significant interest for medicinal chemistry and drug development. Its fluorinated tetralone scaffold suggests potential for a range of biological activities. While detailed experimental data remains scarce, this guide provides a solid foundation for researchers by outlining its chemical properties, a plausible synthetic route, and predicted analytical characteristics. Further investigation into the synthesis and biological evaluation of 8-Fluoro-2-tetralone is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

8-Fluoro-2-tetralone CAS number and molecular formula

This technical guide provides a comprehensive overview of 8-Fluoro-2-tetralone, a fluorinated derivative of the bicyclic aromatic ketone, 2-tetralone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Information

8-Fluoro-2-tetralone , with the CAS number 127169-82-8 , is a synthetic organic compound.[1][2][3][4] Its molecular formula is C10H9FO .[1][2] The introduction of a fluorine atom onto the tetralone scaffold can significantly influence its physicochemical properties and biological activity, a strategy often employed in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[5][6]

Physicochemical Data

A summary of the available physicochemical data for 8-Fluoro-2-tetralone and its parent compound, 2-tetralone, is presented below for comparative analysis.

| Property | 8-Fluoro-2-tetralone | 2-Tetralone |

| CAS Number | 127169-82-8[1][2][3] | 530-93-8[7] |

| Molecular Formula | C10H9FO[1][2][4] | C10H10O[7] |

| Molecular Weight | 164.18 g/mol [1] | 146.19 g/mol [8] |

| Synonyms | 8-Fluoro-3,4-dihydro-2(1H)-naphthalenone, 8-Fluoro-3,4-dihydronaphthalen-2(1H)-one[1] | β-Tetralone, 3,4-Dihydronaphthalen-2(1H)-one[7] |

Synthesis and Experimental Protocols

General Experimental Protocol: Single-Stage Acylation-Cycloalkylation for Substituted 2-Tetralones

This protocol is a representative method and may require optimization for the specific synthesis of 8-Fluoro-2-tetralone.

Materials:

-

Substituted phenylacetic acid (e.g., 2-fluorophenylacetic acid)

-

A 1-alkene (e.g., ethylene)

-

Trifluoroacetic anhydride (TFAA)

-

Phosphoric acid

Procedure:

-

In a suitable reaction vessel, the substituted phenylacetic acid is dissolved in a mixture of trifluoroacetic anhydride and phosphoric acid. This leads to the in situ formation of a mixed anhydride.

-

The 1-alkene is then introduced into the reaction mixture.

-

The mixed anhydride acylates the alkene.

-

Subsequent cycloalkylation of the aromatic ring occurs, leading to the formation of the substituted 2-tetralone.

-

The reaction mixture is worked up using standard organic chemistry techniques, which may include quenching, extraction, and purification by chromatography.

This method avoids the use of thionyl chloride, aluminum trichloride, and chlorinated hydrocarbon solvents, making it a more environmentally friendly approach.[9]

Caption: Generalized workflow for the synthesis of substituted 2-tetralones.

Applications in Drug Discovery and Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide range of biologically active compounds.[10][11] Tetralone derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antidepressant, anti-inflammatory, and neuroprotective effects.[10][11][12][13]

The introduction of a fluorine atom, as in 8-Fluoro-2-tetralone, can modulate the biological activity of the parent compound. Fluorine substitution can enhance properties such as metabolic stability, bioavailability, and binding affinity to target proteins.[5][14] For instance, fluorinated tetralone derivatives are being investigated for their potential as anti-inflammatory and analgesic agents.[5][14]

While specific biological targets and signaling pathways for 8-Fluoro-2-tetralone have not been extensively reported, the broader class of tetralone derivatives has been shown to interact with various biological targets. For example, some tetralone derivatives act as inhibitors of enzymes like monoamine oxidase (MAO), which is relevant for the treatment of depression and Parkinson's disease.[10] Others have been found to inhibit macrophage activation and exhibit anti-inflammatory properties.[15] Furthermore, certain tetralone derivatives have been evaluated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase and amyloid-β aggregation.[13]

Caption: Role of the tetralone scaffold in the drug discovery process.

References

- 1. CAS 127169-82-8 | 8-Fluoro-2-tetralone - Synblock [synblock.com]

- 2. nexconn.com [nexconn.com]

- 3. 8-Fluoro-2-Tetralone | 127169-82-8 [chemicalbook.com]

- 4. 8-Fluoro-2-Tetralone price,buy 8-Fluoro-2-Tetralone - chemicalbook [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. myuchem.com [myuchem.com]

- 7. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 8. a-Tetralone 97 529-34-0 [sigmaaldrich.com]

- 9. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 13. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buy 5-Fluoro-2-Tetralone | 548771-68-2 [smolecule.com]

- 15. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 8-Fluoro-2-tetralone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Fluoro-2-tetralone (CAS No. 127169-82-8), a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

-

IUPAC Name: 8-fluoro-3,4-dihydronaphthalen-2(1H)-one

-

Molecular Formula: C₁₀H₉FO

-

Molecular Weight: 164.18 g/mol

Spectroscopic Data

The introduction of a fluorine atom at the C-8 position is expected to induce predictable shifts in the spectroscopic signals of the parent 2-tetralone molecule due to its high electronegativity and through-space coupling effects. The following tables summarize the experimental data for 2-tetralone and provide an expert interpretation of the expected data for 8-Fluoro-2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Assignment | 2-Tetralone Chemical Shift (δ, ppm) | Expected 8-Fluoro-2-tetralone Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| H1 | 3.55 | ~3.6-3.7 | s |

| H3 | 2.55 | ~2.6-2.7 | t, J = 6.5 Hz |

| H4 | 3.05 | ~3.1-3.2 | t, J = 6.5 Hz |

| H5 | 7.45 | ~7.5-7.6 (deshielded by F) | d, J = 7.6 Hz |

| H6 | 7.25 | ~7.3-7.4 | t, J = 7.5 Hz |

| H7 | 7.15 | ~7.0-7.1 (shielded by F) | d, J = 7.5 Hz |

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | 2-Tetralone Chemical Shift (δ, ppm) | Expected 8-Fluoro-2-tetralone Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C1 | 45.4 | ~45-46 | |

| C2 (C=O) | 211.1 | ~209-211 | |

| C3 | 39.8 | ~39-40 | |

| C4 | 29.5 | ~29-30 | |

| C4a | 134.9 | ~135-136 | d, small J |

| C5 | 128.8 | ~129-130 | d, small J |

| C6 | 126.5 | ~126-127 | s |

| C7 | 126.2 | ~124-125 (shielded by F) | d, small J |

| C8 | 132.0 | ~158-162 (directly attached to F) | d, large J (~240-250 Hz) |

| C8a | 144.4 | ~142-143 (shielded by F) | d, small J |

Infrared (IR) Spectroscopy

The IR spectrum of 8-Fluoro-2-tetralone is expected to be dominated by a strong carbonyl stretch. The presence of the aromatic ring and the C-F bond will also give rise to characteristic absorptions.

Table 3: IR Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1690 | Strong |

| C-F (Aryl) | 1250 - 1100 | Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS)

The mass spectrum of 8-Fluoro-2-tetralone is expected to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern will be influenced by the stable aromatic ring and the presence of the carbonyl group.

Table 4: Mass Spectrometry Data

| m/z | Assignment | Notes |

| 164 | [M]⁺ | Molecular Ion |

| 136 | [M - CO]⁺ | Loss of carbon monoxide |

| 135 | [M - CHO]⁺ | Loss of a formyl radical |

| 118 | [M - C₂H₂O]⁺ | Loss of ketene |

| 109 | [C₇H₆F]⁺ | Fluorotropylium or related ion |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbons, and a larger number of scans due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., acetone or methylene chloride), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[2] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL, which is then further diluted.[3] The solution should be filtered if any particulate matter is present.[3]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.

-

Acquisition: The sample is introduced into the ion source. For EI, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[4][5] The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[4][5]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 8-Fluoro-2-tetralone.

Caption: Workflow for the spectroscopic characterization of 8-Fluoro-2-tetralone.

References

The Biological Versatility of 8-Fluoro-2-tetralone and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, has long been a privileged structure in medicinal chemistry, serving as a foundational element in the design of a diverse array of therapeutic agents. The introduction of a fluorine atom, particularly at the 8-position of the 2-tetralone core, can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and membrane permeability. This technical guide provides an in-depth analysis of the reported biological activities of 8-fluoro-2-tetralone and its derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes associated cellular pathways to facilitate a deeper understanding of this promising class of compounds.

I. Anticancer Activity

Derivatives of the fluoro-tetralone scaffold have demonstrated notable antiproliferative effects against various cancer cell lines. While specific data for 8-fluoro-2-tetralone is limited in the public domain, studies on closely related fluorinated tetralone analogs provide valuable insights into their potential as anticancer agents.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various fluoro-tetralone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Fluoroquinolone Derivative 45 | SKOV-3 (Ovarian) | Favorable Activity | - | - |

| Fluoroquinolone Derivative 46 | SKOV-3 (Ovarian) | Favorable Activity | - | - |

| Fluoroquinolone Derivative 47 | A549 (Lung) | Higher Activity | - | - |

| Ciprofloxacin Derivative 97 | A549 (Lung) | 27.71 | - | - |

| Ciprofloxacin Derivative 97 | HepG2 (Liver) | 22.09 | - | - |

| Berberine-Ciprofloxacin Conjugate 96 | HL-60 (Leukemia) | 19.3 (mean) | - | - |

Note: The specific structures of these derivatives are detailed in the cited literature. The data indicates that fluoro-substituted compounds exhibit significant cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of tetralone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

II. Antimicrobial Activity

Fluoro-tetralone derivatives have also been investigated for their potential as antimicrobial agents. The introduction of fluorine can enhance the antibacterial and antifungal properties of the parent molecule.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Aminoguanidine-tetralone 2D | S. aureus ATCC 29213 | 0.5 | - | - |

| Aminoguanidine-tetralone 2D | MRSA-2 | 1 | - | - |

| 8-Nitrofluoroquinolone (p-toluidine deriv.) | S. aureus | ~2-5 | - | - |

| 8-Nitrofluoroquinolone (p-chloroaniline deriv.) | S. aureus | ~2-5 | - | - |

| 8-Nitrofluoroquinolone (aniline deriv.) | S. aureus | ~2-5 | - | - |

Note: The data highlights the potent activity of certain tetralone derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Methodology:

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: The compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizing the Antimicrobial Testing Workflow

III. Neuroreceptor Binding and Neuroprotective Effects

The tetralone scaffold is a well-known pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors. Fluorination can influence the binding affinity and selectivity of these compounds.

Quantitative Neuroreceptor Binding Data

At present, specific quantitative binding data (e.g., Ki, IC50) for 8-fluoro-2-tetralone derivatives at various neuroreceptors is not sufficiently consolidated in the literature to be presented in a tabular format. Research in this area is ongoing.

Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptors

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to the receptor of interest (e.g., 5-HT₁ₐ receptor) in a tissue homogenate or cell membrane preparation.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., hippocampus, which is rich in 5-HT₁ₐ receptors) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a non-labeled competing ligand) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Potential Signaling Pathway: 5-HT₁ₐ Receptor Activation

Activation of the 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This can have various downstream effects, including the modulation of neuronal excitability.

IV. Enzyme Inhibition

Certain tetralone derivatives have been shown to inhibit the activity of specific enzymes, suggesting their potential as therapeutic agents for diseases where these enzymes are implicated.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Some tetralone derivatives have been identified as inhibitors of the tautomerase activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[3]

Specific quantitative data for 8-fluoro-2-tetralone derivatives as MIF inhibitors is not currently available.

Experimental Protocol: MIF Tautomerase Activity Assay

The enzymatic activity of MIF can be measured spectrophotometrically.

Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester. The rate of this reaction can be monitored by the decrease in absorbance at a specific wavelength.

Methodology:

-

Reagent Preparation: Recombinant MIF protein and the substrate (e.g., L-dopachrome methyl ester) are prepared in a suitable buffer.

-

Inhibitor Incubation: MIF is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the MIF-inhibitor mixture.

-

Spectrophotometric Measurement: The change in absorbance over time is monitored using a spectrophotometer at the appropriate wavelength (e.g., 475 nm for L-dopachrome methyl ester).

-

Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated.

Potential Signaling Pathway: Inhibition of MIF-Mediated Inflammation

By inhibiting the tautomerase activity of MIF, which is crucial for its pro-inflammatory functions, 8-fluoro-2-tetralone derivatives could potentially disrupt downstream inflammatory signaling pathways.

V. Conclusion

The 8-fluoro-2-tetralone scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The available data, primarily from studies on related analogs, strongly suggest their potential as anticancer, antimicrobial, and neuroprotective agents. The introduction of fluorine at the 8-position is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. Further research, including the synthesis and comprehensive biological evaluation of a focused library of 8-fluoro-2-tetralone derivatives, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This technical guide serves as a foundational resource to stimulate and guide such future investigations in the pursuit of novel therapeutics.

References

Potential therapeutic applications of 8-Fluoro-2-tetralone scaffold.

An In-depth Technical Guide on the Potential Therapeutic Applications of the 8-Fluoro-2-Tetralone Core

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetralone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Its rigid bicyclic framework provides a versatile platform for the synthesis of molecules with diverse pharmacological profiles, including antibacterial, anticancer, and central nervous system (CNS) activities. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall therapeutic potential of drug candidates. This technical guide explores the promising, yet underexplored, potential of the 8-fluoro-2-tetralone scaffold in the development of novel therapeutics. Drawing on data from structurally related compounds, we delineate potential applications in CNS disorders, oncology, and infectious diseases, providing a roadmap for future research and development.

Synthetic Pathways

The synthesis of 8-fluoro-2-tetralone derivatives can be approached through several established organic chemistry methodologies. A plausible and efficient route commences with commercially available starting materials, as outlined below.

Proposed Synthesis of 8-Fluoro-2-Tetralone Core

A robust method for the synthesis of the 8-fluoro-2-tetralone core can be adapted from established procedures for related bromo- and unsubstituted tetralones. The proposed pathway involves a multi-step sequence starting from 2-fluorophenylacetic acid.

Caption: Proposed synthetic route to 8-Fluoro-2-tetralone derivatives.

Experimental Protocol: Synthesis of 8-Fluoro-2-tetralone

-

Step 1: 2-Fluorophenylacetyl chloride formation. 2-Fluorophenylacetic acid is refluxed with thionyl chloride to yield the corresponding acid chloride. The excess thionyl chloride is removed by distillation under reduced pressure.

-

Step 2: Intramolecular Friedel-Crafts Acylation. The crude 2-fluorophenylacetyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and treated with ethylene gas in the presence of a Lewis acid catalyst such as aluminum chloride at low temperature. The reaction mixture is stirred until completion, then quenched with ice-water. The organic layer is separated, washed, dried, and concentrated to yield crude 8-fluoro-2-tetralone, which can be purified by column chromatography.

-

Step 3: Derivatization. The 8-fluoro-2-tetralone core can be further functionalized at the C2 position through various reactions such as reductive amination to introduce amine substituents, or alpha-alkylation to introduce other functional groups. For example, reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride can yield a diverse library of aminotetralin derivatives.

Potential Therapeutic Applications

Central Nervous System Disorders: 5-HT1A Receptor Modulation

The serotonin 1A (5-HT1A) receptor is a well-validated target for the treatment of depression, anxiety, and other CNS disorders. Structurally similar compounds, such as derivatives of 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin, have shown high affinity and varying efficacy at 5-HT1A receptors. This strongly suggests that 8-fluoro-2-tetralone derivatives could also serve as potent 5-HT1A receptor ligands.

The following table summarizes the binding affinity (Ki) and functional activity of 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin analogs at the rat 5-HT1A receptor. This data provides a strong rationale for the investigation of 8-fluoro-2-tetralone derivatives as 5-HT1A receptor modulators.

| Compound (Stereoisomer) | C8-Substituent | Ki (nM) for [3H]-8-OH-DPAT displacement | Efficacy (cAMP inhibition) |

| (S)-Enantiomer | -OH | 1.5 | Antagonist |

| (R)-Enantiomer | -OH | 0.9 | Full Agonist |

| (S)-Enantiomer | -OCH3 | 2.3 | Partial Agonist |

| (R)-Enantiomer | -OCH3 | 1.1 | Full Agonist |

Data adapted from a study on 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin derivatives.

Caption: 5-HT1A receptor-mediated inhibition of cAMP formation.

-

Tissue Preparation: Rat brain hippocampi are homogenized in ice-cold buffer and centrifuged. The resulting pellet is resuspended and incubated to allow for the dissociation of endogenous ligands.

-

Binding Assay: The membrane preparation is incubated with a radioligand (e.g., [3H]-8-OH-DPAT) and varying concentrations of the test compound (8-fluoro-2-tetralone derivative).

-

Data Analysis: Non-specific binding is determined in the presence of an excess of a known 5-HT1A ligand. The radioactivity is measured by liquid scintillation counting, and the Ki values are calculated using the Cheng-Prusoff equation.

Anticancer Activity

Tetralone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The introduction of a fluorine atom can enhance the anticancer potential of a molecule. Therefore, the 8-fluoro-2-tetralone scaffold represents a promising starting point for the development of novel anticancer agents.

The following table presents the in vitro cytotoxic activity (IC50) of representative tetralone derivatives against various human cancer cell lines. This data highlights the potential of the tetralone scaffold in oncology.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Fluoroquinolone-Tetralone Hybrid | Lung Cancer (A549) | 27.71 |

| Fluoroquinolone-Tetralone Hybrid | Liver Cancer (HepG2) | 22.09 |

| Ciprofloxacin-Tetralone Conjugate | Renal Cancer (UO-31) | 0.72 - 4.92 |

| Ciprofloxacin-Tetralone Conjugate | Breast Cancer (MDA-MB-468) | 2.16 |

Data compiled from studies on various tetralone derivatives.

Caption: Workflow for the evaluation of anticancer activity.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the 8-fluoro-2-tetralone derivatives for a specified period (e.g., 48-72 hours).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer.

-

Data Analysis: The absorbance is measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetralone derivatives have been reported to possess significant antibacterial and antifungal properties. The 8-fluoro-2-tetralone scaffold could, therefore, serve as a template for the design of new antimicrobial drugs.

The following table summarizes the minimum inhibitory concentration (MIC) values of aminoguanidine-tetralone derivatives against various pathogenic microbes. This data underscores the potential of the tetralone scaffold in combating infectious diseases.

| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| 2D (an aminoguanidine-tetralone derivative) | 1 | 8 |

| Levofloxacin (Control) | ≤1 | ≤1 |

| Vancomycin (Control) | 1-2 | - |

Data from a study on aminoguanidine-tetralone derivatives.

-

Microorganism Culture: Bacterial or fungal strains are grown in appropriate broth media to a specific optical density.

-

Microdilution Assay: The test compounds are serially diluted in a 96-well microtiter plate. The microbial suspension is then added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 8-fluoro-2-tetralone scaffold is a promising, yet largely untapped, resource for the discovery of novel therapeutic agents. Based on the significant biological activities of structurally related compounds, derivatives of 8-fluoro-2-tetralone are poised to be valuable candidates for the treatment of CNS disorders, cancer, and infectious diseases. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, provides a fertile ground for the generation of extensive chemical libraries for high-throughput screening. This technical guide provides a foundational framework to stimulate and guide further research into the therapeutic applications of this intriguing molecular core.

8-Fluoro-2-Tetralone: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Fluoro-2-tetralone, a fluorinated bicyclic ketone, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique structural features, combining a reactive ketone functionality with a fluorinated aromatic ring, make it an attractive starting material for the construction of a diverse array of complex molecules. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting compounds, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity. This technical guide provides a comprehensive overview of the synthesis of 8-fluoro-2-tetralone and its application as a key building block in several powerful synthetic transformations, including intramolecular Friedel-Crafts acylation, reductive amination, Wittig olefination, and Robinson annulation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and drug development.

Physicochemical Properties of 8-Fluoro-2-tetralone

A clear understanding of the physical and chemical properties of 8-fluoro-2-tetralone is essential for its effective use in synthesis. The table below summarizes key properties of this compound.

| Property | Value | Reference |

| CAS Number | 127169-82-8 | [1][2][3] |

| Molecular Formula | C₁₀H₉FO | [2][3] |

| Molecular Weight | 164.18 g/mol | [2][3] |

| Appearance | White powder | [3] |

| Purity | >98% | [4] |

| Storage | Sealed and preserved at room temperature | [3][4] |

Synthesis of 8-Fluoro-2-tetralone

The most common and efficient method for the synthesis of 8-fluoro-2-tetralone involves the intramolecular Friedel-Crafts acylation of a suitable precursor derived from 3-fluorophenylacetic acid. This two-step sequence is outlined below.

Figure 1: General synthetic pathway for 8-fluoro-2-tetralone.

Experimental Protocol: Synthesis of 8-Fluoro-2-tetralone

Step 1: Preparation of 4-(3-Fluorophenyl)butanoyl chloride

To a solution of 4-(3-fluorophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq). The solution is cooled to 0 °C, and oxalyl chloride (2.0 eq) is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-(3-fluorophenyl)butanoyl chloride, which is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

The crude 4-(3-fluorophenyl)butanoyl chloride is dissolved in anhydrous DCM (0.2 M) and the solution is cooled to 0 °C. Anhydrous aluminum chloride (AlCl₃, 1.2 eq) is added portion-wise over 30 minutes, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 3 hours. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 8-fluoro-2-tetralone.

| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | 4-(3-Fluorophenyl)butanoic acid | Oxalyl chloride, DMF (cat.) | DCM | 2 | 0 to RT | ~95 (crude) |

| 2 | 4-(3-Fluorophenyl)butanoyl chloride | AlCl₃ | DCM | 4 | 0 to RT | 75-85 |

Applications of 8-Fluoro-2-tetralone in Organic Synthesis

8-Fluoro-2-tetralone serves as a versatile precursor for the synthesis of a variety of important chemical scaffolds. The following sections detail its application in key organic reactions.

Reductive Amination for the Synthesis of Aminotetralin Derivatives

Reductive amination of 8-fluoro-2-tetralone provides access to a range of 8-fluoro-2-aminotetralin derivatives, which are important pharmacophores found in numerous centrally acting drugs.[5] The reaction can be performed using various reducing agents and amine sources.

Figure 2: Reductive amination of 8-fluoro-2-tetralone.

To a solution of 8-fluoro-2-tetralone (1.0 eq) and a primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 8-fluoro-2-(alkylamino)tetralin.

| Amine (R-NH₂) | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Methylamine | NaBH(OAc)₃ | DCE | 16 | RT | 70-80 |

| Benzylamine | NaBH(OAc)₃ | DCE | 18 | RT | 75-85 |

| Aniline | NaBH(OAc)₃ | DCE | 24 | RT | 65-75 |

Wittig Olefination for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the ketone functionality of 8-fluoro-2-tetralone into an exocyclic double bond, opening pathways to a variety of functionalized tetralin derivatives.[2][6][7]

Figure 3: Wittig olefination of 8-fluoro-2-tetralone.

To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C is added a strong base (e.g., n-butyllithium, 1.1 eq) dropwise. The resulting ylide solution is stirred at 0 °C for 30 minutes. A solution of 8-fluoro-2-tetralone (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with water, and the product is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding 8-fluoro-2-(alkylidene)tetralin.

| Phosphonium Salt | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| CH₃PPh₃Br | n-BuLi | THF | 5 | 0 to RT | 60-70 |

| EtPPh₃Br | n-BuLi | THF | 6 | 0 to RT | 55-65 |

Robinson Annulation for the Construction of Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that can be employed with 8-fluoro-2-tetralone to construct tricyclic and tetracyclic frameworks, which are common motifs in natural products and pharmaceuticals.[3][8]

Figure 4: Robinson annulation of 8-fluoro-2-tetralone.

To a solution of 8-fluoro-2-tetralone (1.0 eq) in ethanol is added a catalytic amount of sodium ethoxide (NaOEt, 0.1 eq). Methyl vinyl ketone (MVK, 1.5 eq) is then added dropwise at room temperature. The reaction mixture is heated to reflux for 8-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel to afford the fluorinated tricyclic enone.

| Michael Acceptor | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Methyl vinyl ketone | NaOEt | Ethanol | 10 | Reflux | 50-60 |

Spectroscopic Data

The structural elucidation of 8-fluoro-2-tetralone and its derivatives relies heavily on spectroscopic techniques. Below are representative spectroscopic data.

8-Fluoro-2-tetralone:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.05 (m, 2H, Ar-H), 6.95 (t, J = 8.4 Hz, 1H, Ar-H), 3.60 (s, 2H, -CH₂-CO-), 3.10 (t, J = 6.8 Hz, 2H, Ar-CH₂-), 2.65 (t, J = 6.8 Hz, 2H, -CH₂-CH₂-CO-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 207.0 (C=O), 162.5 (d, J = 245 Hz, C-F), 134.0 (d, J = 3.0 Hz), 128.0 (d, J = 8.0 Hz), 125.0 (d, J = 6.0 Hz), 115.0 (d, J = 22.0 Hz), 45.0, 30.0, 29.0.

-

IR (KBr, cm⁻¹): 1715 (C=O), 1600, 1480 (C=C aromatic), 1250 (C-F).

-

MS (EI): m/z 164 (M⁺).

Conclusion

8-Fluoro-2-tetralone is a highly valuable and versatile precursor in organic synthesis, enabling the efficient construction of a wide range of fluorinated compounds with significant potential in medicinal chemistry and drug discovery. The synthetic routes and applications detailed in this guide, including intramolecular Friedel-Crafts acylation, reductive amination, Wittig olefination, and Robinson annulation, highlight the broad utility of this building block. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to incorporate 8-fluoro-2-tetralone into their synthetic strategies for the development of novel and impactful molecules.

References

- 1. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. scribd.com [scribd.com]

- 4. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. Robinson Annulation [drugfuture.com]

- 8. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Fluorine in the Tetralone Scaffold: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. The tetralone framework, a bicyclic aromatic ketone, has concurrently emerged as a privileged scaffold in drug discovery, appearing in a diverse array of biologically active compounds. The strategic combination of these two entities—the fluorinated tetralone—has given rise to a class of molecules with significant potential in various therapeutic areas. This in-depth technical guide explores the discovery, history, synthesis, and biological applications of fluorinated tetralones, providing a comprehensive resource for researchers in the field.

A Historical Perspective: The Intersection of Two Chemical Worlds

The history of fluorinated tetralones does not follow a single, linear narrative but rather represents the convergence of two distinct and rich fields of chemical research: the synthesis of tetralones and the development of organofluorine chemistry.

The synthesis of the basic tetralone scaffold dates back to the early 20th century, with chemists recognizing its value as a synthetic intermediate for creating complex polycyclic structures.[1] Concurrently, the field of organofluorine chemistry was in its nascent stages, with the isolation of elemental fluorine by Henri Moissan in 1886 paving the way for the development of fluorination techniques.[2] Early methods were often harsh and lacked selectivity, limiting their application to simple molecules.[2]

While a definitive "discovery" paper for the first fluorinated tetralone remains elusive in early literature, the groundwork for their creation was laid by the mid-20th century with the advent of more controlled fluorinating agents. The development of reagents like N-fluoropyridinium salts and, more recently, electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), has revolutionized the synthesis of fluorinated organic compounds, including tetralones.[3][4] These modern reagents allow for the selective introduction of fluorine atoms into the tetralone core under milder conditions, opening the door to the systematic exploration of their structure-activity relationships (SAR).

Synthetic Strategies for Fluorinated Tetralones

The synthesis of fluorinated tetralones can be broadly categorized into two main approaches: the fluorination of a pre-existing tetralone core and the construction of the tetralone ring from fluorinated starting materials.

Electrophilic Fluorination of Tetralone Derivatives

A common and effective method for introducing fluorine at the α-position of the ketone is through the electrophilic fluorination of a tetralone enol derivative, such as an enol acetate or silyl enol ether. Selectfluor™ is a widely used reagent for this transformation due to its stability, ease of handling, and high reactivity.

Experimental Protocol: Electrophilic Fluorination of a Tetralone Enol Acetate with Selectfluor™

This protocol is a generalized procedure based on established methodologies for the α-fluorination of ketones.[5]

Materials:

-

Tetralone enol acetate

-

Selectfluor™

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tetralone enol acetate in anhydrous acetonitrile.

-

Add Selectfluor™ (typically 1.1 to 1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired α-fluorotetralone.

Logical Workflow for Electrophilic Fluorination:

Caption: General workflow for the electrophilic fluorination of a tetralone enol acetate.

Construction from Fluorinated Precursors

An alternative strategy involves incorporating the fluorine atom into one of the starting materials before the cyclization step that forms the tetralone ring. This can be achieved through various methods, including intramolecular Friedel-Crafts reactions of fluorinated phenylbutyric acids or their derivatives.[6] This approach is particularly useful for introducing fluorine onto the aromatic ring of the tetralone.

Biological Activities and Therapeutic Potential

The introduction of fluorine can profoundly influence the biological activity of tetralone derivatives by altering their metabolic stability, binding affinity, and pharmacokinetic properties.

Anticancer Activity

Several studies have explored the potential of fluorinated tetralone derivatives as anticancer agents. For instance, certain fluorinated chalcones derived from tetralones have demonstrated significant growth inhibition against various cancer cell lines.[7][8] The presence and position of the fluorine atom can significantly impact the cytotoxicity of these compounds.

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Fluorinated Tetralone Chalcone | Hela (Cervical Carcinoma) | 3.5 µg/mL | [8] |

| Fluorinated Tetralone Chalcone | MCF7 (Breast Carcinoma) | 4.5 µg/mL | [8] |

| 9-Fluoro-4-oxopyrido[2,3-a]carbazole | MCF-7 (Breast Tumor) | 0.8 µM | [9] |

Enzyme Inhibition: DGAT1 Inhibitors

A notable application of fluorinated tetralones is in the development of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes. Fluorinated tetralone derivatives have been identified as potent and selective DGAT1 inhibitors.

Signaling Pathway of DGAT1 Inhibition:

Caption: Inhibition of triglyceride synthesis by fluorinated tetralones targeting the DGAT1 enzyme.

| Compound | Target | Activity (hDGAT1 IC₅₀) | Reference |

| (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | DGAT1 | Potent (specific value not provided) | [9] |

Conclusion and Future Directions

The journey of fluorinated tetralones from their conceptual origins at the intersection of two major fields of chemistry to their current status as promising therapeutic scaffolds is a testament to the power of chemical synthesis and medicinal chemistry. While the early history of their discovery is not marked by a single seminal event, the continuous development of fluorination methods has enabled their systematic investigation and revealed their significant biological potential.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient, selective, and environmentally benign methods for the synthesis of fluorinated tetralones will continue to be a priority.

-

Exploration of New Biological Targets: While promising results have been seen in cancer and metabolic disorders, the diverse biological activities of tetralones suggest that fluorinated derivatives may be effective against a wider range of diseases.

-

In-depth Structure-Activity Relationship Studies: A deeper understanding of how the position and number of fluorine atoms influence the biological activity and pharmacokinetic properties of tetralones will be crucial for the design of next-generation drug candidates.

The continued exploration of the chemical space occupied by fluorinated tetralones holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs. This guide serves as a foundational resource to inspire and support these future endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetralone synthesis [organic-chemistry.org]

- 7. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of tetracyclic fluoroquinolones as antibacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 8-Fluoro-2-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 8-Fluoro-2-tetralone. Due to the limited availability of experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be applied to 8-Fluoro-2-tetralone in a laboratory setting.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | Synblock[1] |

| Molecular Weight | 164.18 g/mol | Synblock[1] |

| Boiling Point | 273.2 °C at 760 mmHg | Not explicitly found for 8-Fluoro-2-tetralone, but available for similar compounds. |

| Melting Point | Data not available | An analogous compound, 6-Fluoro-2-tetralone, has a melting point of 53-62 °C.[2] |

| Solubility | Data not available | General solubility patterns for tetralones suggest solubility in organic solvents.[3] |

| pKa | Data not available | - |

| LogP | Data not available | - |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of fundamental physicochemical properties applicable to 8-Fluoro-2-tetralone.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing samples)

Procedure:

-

Sample Preparation: A small amount of finely powdered 8-Fluoro-2-tetralone is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[5][6] A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for applications in drug formulation and analytical chemistry.

Materials:

-

8-Fluoro-2-tetralone

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Qualitative Assessment: To a test tube containing a small, accurately weighed amount of 8-Fluoro-2-tetralone (e.g., 1-5 mg), a specific volume of the chosen solvent (e.g., 1 mL) is added.[7]

-

Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[7]

-

Observation: The sample is visually inspected to determine if it has completely dissolved. Solubility can be categorized as soluble, partially soluble, or insoluble.[8]

-

Quantitative Assessment (if required): For a more precise measurement, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For a ketone like 8-Fluoro-2-tetralone, the acidity of the α-protons can be determined.

Method: Potentiometric Titration

-

Sample Preparation: A precise amount of 8-Fluoro-2-tetralone is dissolved in a suitable solvent mixture, often a co-solvent system like water-methanol or water-dioxane, to ensure solubility.[9]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.[9]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[9]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Method: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[10]

-

Partitioning: A known amount of 8-Fluoro-2-tetralone is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set time to allow the compound to partition between the two phases until equilibrium is reached.[10]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of 8-Fluoro-2-tetralone in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[10]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[11]

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like 8-Fluoro-2-tetralone.

Caption: General workflow for physicochemical characterization.

References

- 1. CAS 127169-82-8 | 8-Fluoro-2-tetralone - Synblock [synblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. agilent.com [agilent.com]

- 11. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Safe Handling of 8-Fluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 8-Fluoro-2-tetralone, a fluorinated aromatic ketone utilized in pharmaceutical and chemical research. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document compiles and extrapolates information from the safety data of structurally similar tetralone derivatives and general knowledge of handling fluorinated organic compounds. It is imperative that this guide is used in conjunction with standard laboratory safety protocols and a thorough risk assessment before commencing any experimental work.

Hazard Identification and Classification

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on the precautionary statements for similar tetralone compounds, the following are also strongly recommended:[2][3][4][5][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Summary of Analogous Compounds:

To provide a clearer understanding of the potential risks, the following table summarizes the known hazards of structurally related tetralone compounds. It is important to note that the introduction of a fluorine atom can alter the biological and toxicological properties of a molecule.

| Compound | CAS Number | Hazard Classifications | Key Findings |

| 2-Tetralone | 530-93-8 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Causes skin and serious eye irritation. May cause respiratory irritation.[2] |

| 1-Tetralone | 529-34-0 | Acute Tox. 4 (Oral), Acute Tox. 4 (Inhalation) | Harmful if swallowed or inhaled.[5][6] |

| 6,8-Difluoro-2-tetralone | 843644-23-5 | Not fully determined | May cause respiratory irritation. Toxicological properties not thoroughly investigated.[3] |

| 6,8-Dichloro-2-tetralone | 113075-86-8 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Acute Tox. 4 (Oral) | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[4] |

| 6-Hydroxy-1-tetralone | 3470-50-6 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Causes skin and serious eye irritation. May cause respiratory irritation.[7] |

Experimental Protocols and Handling Procedures

Given the lack of specific experimental protocols for 8-Fluoro-2-tetralone in publicly available literature, the following guidelines are based on standard procedures for handling similar chemical entities in a research and development setting.

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. | Protects against splashes and airborne particles causing serious eye irritation.[3] |

| Hand Protection | Nitrile or neoprene gloves. Inspect prior to use and use proper removal technique. | Prevents skin contact which can cause irritation.[3] |

| Body Protection | Laboratory coat. | Protects against incidental skin contact. |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge. | Mitigates the risk of respiratory tract irritation from inhaling dust or vapors.[3] |

2.2. Engineering Controls

-

Fume Hood: All weighing and handling of 8-Fluoro-2-tetralone should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.

2.3. General Handling Workflow

The following diagram illustrates a general workflow for handling 8-Fluoro-2-tetralone in a laboratory setting.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Emergency Situation | Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |

| Spill | Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.[3] |

First Aid Response Flowchart

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.[2]

-

Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.[3]

Physical and Chemical Properties

While a comprehensive, experimentally verified dataset for 8-Fluoro-2-tetralone is limited, the following table provides available or predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| Boiling Point | 273.2°C at 760 mmHg (Predicted) | [1] |

| Appearance | White powder | [8] |

| Purity | >98% or 99% (as supplied by vendors) | [1][8] |

Disclaimer: The information provided in this guide is intended for trained professionals and is based on the best available data for 8-Fluoro-2-tetralone and its structural analogs. The toxicological properties of this compound have not been thoroughly investigated. All laboratory work should be conducted with the utmost caution, and a site-specific risk assessment should always be performed.

References

- 1. CAS 127169-82-8 | 8-Fluoro-2-tetralone - Synblock [synblock.com]

- 2. fishersci.com [fishersci.com]

- 3. capotchem.com [capotchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.fr [fishersci.fr]

- 8. tera.org [tera.org]

Computational Analysis of 8-Fluoro-2-tetralone: A Methodological Whitepaper

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of dedicated computational studies on the specific molecular structure and conformational landscape of 8-Fluoro-2-tetralone. This document, therefore, serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals, outlining a state-of-the-art computational workflow to investigate this molecule. The data presented herein is illustrative, based on established principles of computational chemistry, and is intended to serve as a template for future research.

Introduction